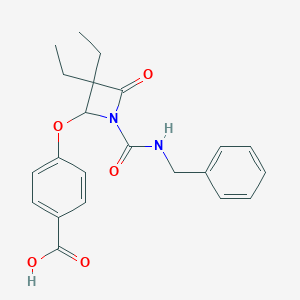
4-Cdpca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cdpca is a complex organic compound with a unique structure that includes a carboxyphenyl group, a diethyl group, and an azetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cdpca typically involves multiple steps, starting with the preparation of the azetidinone ring. The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene. The carboxyphenyl group can be introduced through a nucleophilic substitution reaction, where a carboxyphenyl halide reacts with the azetidinone intermediate. The diethyl group can be added through an alkylation reaction using diethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cdpca can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The azetidinone ring can be reduced to form amines or other reduced products.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyphenyl group can yield carboxylic acids, while reduction of the azetidinone ring can produce amines.
Applications De Recherche Scientifique
4-Cdpca has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers or other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cdpca involves its interaction with molecular targets in biological systems. The azetidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxyphenyl group can enhance the compound’s binding affinity to its targets, while the diethyl group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure due to the carboxyphenyl group, but differs in its boronic acid functionality.
3,3-Diethyl-2-azetidinone: Shares the azetidinone ring and diethyl groups but lacks the carboxyphenyl and phenylmethyl groups.
Phenylmethylamine derivatives: Compounds with similar phenylmethylamine structures but different functional groups.
Uniqueness
4-Cdpca is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
143818-53-5 |
|---|---|
Formule moléculaire |
C22H24N2O5 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
4-[1-(benzylcarbamoyl)-3,3-diethyl-4-oxoazetidin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-3-22(4-2)19(27)24(21(28)23-14-15-8-6-5-7-9-15)20(22)29-17-12-10-16(11-13-17)18(25)26/h5-13,20H,3-4,14H2,1-2H3,(H,23,28)(H,25,26) |
Clé InChI |
RSZIWUYYWPZFLI-UHFFFAOYSA-N |
SMILES |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
SMILES canonique |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
Synonymes |
4-((4-carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone 4-CDPCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















